

GSK180736A: A Comparative Analysis of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK180736A

Cat. No.: B1672363

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the kinase selectivity profile of **GSK180736A**, a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a clear comparison with alternative inhibitors.

Executive Summary

GSK180736A is a dual inhibitor, demonstrating high potency against ROCK1 with an IC₅₀ of 100 nM and significant activity against GRK2 with an IC₅₀ of 0.77 μM.^{[1][2]} Originally developed as a ROCK inhibitor, it has also been identified as a selective, ATP-competitive inhibitor of GRK2.^{[1][2]} Its selectivity profile reveals weaker inhibition of other kinases such as PKA (IC₅₀ of 30 μM), highlighting its specificity.^{[1][2]} This guide presents a detailed comparison of **GSK180736A**'s inhibitory activity against a panel of kinases and provides a standardized experimental protocol for assessing kinase inhibition.

Quantitative Selectivity Profile of GSK180736A

The inhibitory activity of **GSK180736A** has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency and selectivity.

Kinase Target	IC50 Value	Reference
ROCK1	100 nM	[1][2]
GRK2	0.77 μ M (770 nM)	[1][2]
PKA	30 μ M	[1][2]
GRK1	>100 μ M	[3]
GRK5	300-fold less potent than against GRK2	[1]

Comparative Analysis with Alternative Inhibitors

GSK180736A's unique dual-inhibitor profile sets it apart from more singularly focused kinase inhibitors. For researchers investigating pathways where both ROCK1 and GRK2 play a role, **GSK180736A** offers a valuable tool. The following table provides a comparison with other known kinase inhibitors.

Compound	Primary Target(s)	IC50 (ROCK1)	IC50 (GRK2)	Notes
GSK180736A	ROCK1, GRK2	100 nM	0.77 μ M	Dual inhibitor with high potency for ROCK1.
Y-27632	ROCK	~140 nM	-	A widely used, selective ROCK inhibitor.
Fasudil	ROCK	~450 nM	-	Another commonly used ROCK inhibitor.
CCG-224406	GRK2	No detectable inhibition	130 nM	A highly selective GRK2 inhibitor developed from a GSK180736A scaffold.[4]

Experimental Protocols

To ensure reproducibility and accurate comparison of kinase inhibitor performance, a detailed experimental protocol is essential. The following is a representative methodology for determining the IC₅₀ values of kinase inhibitors, such as **GSK180736A**, using a luminescence-based kinase assay like the ADP-Glo™ Kinase Assay.

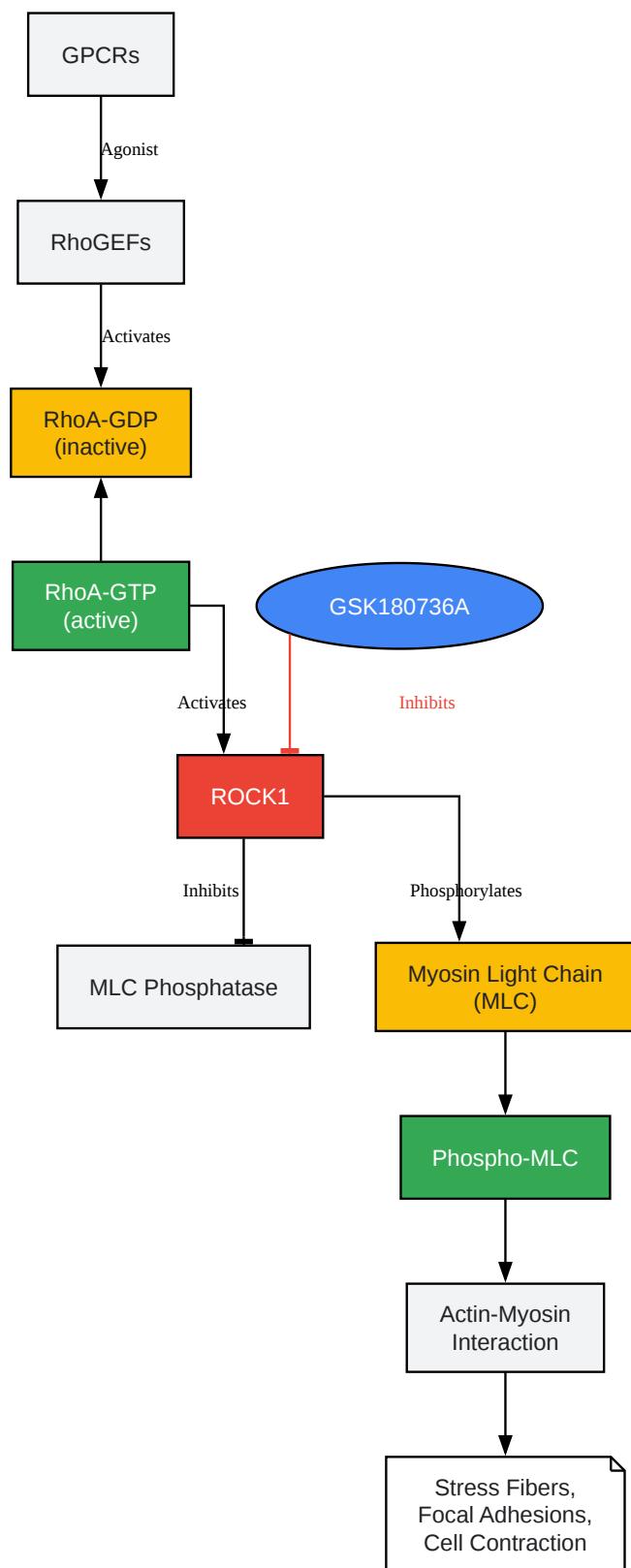
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.

Materials:

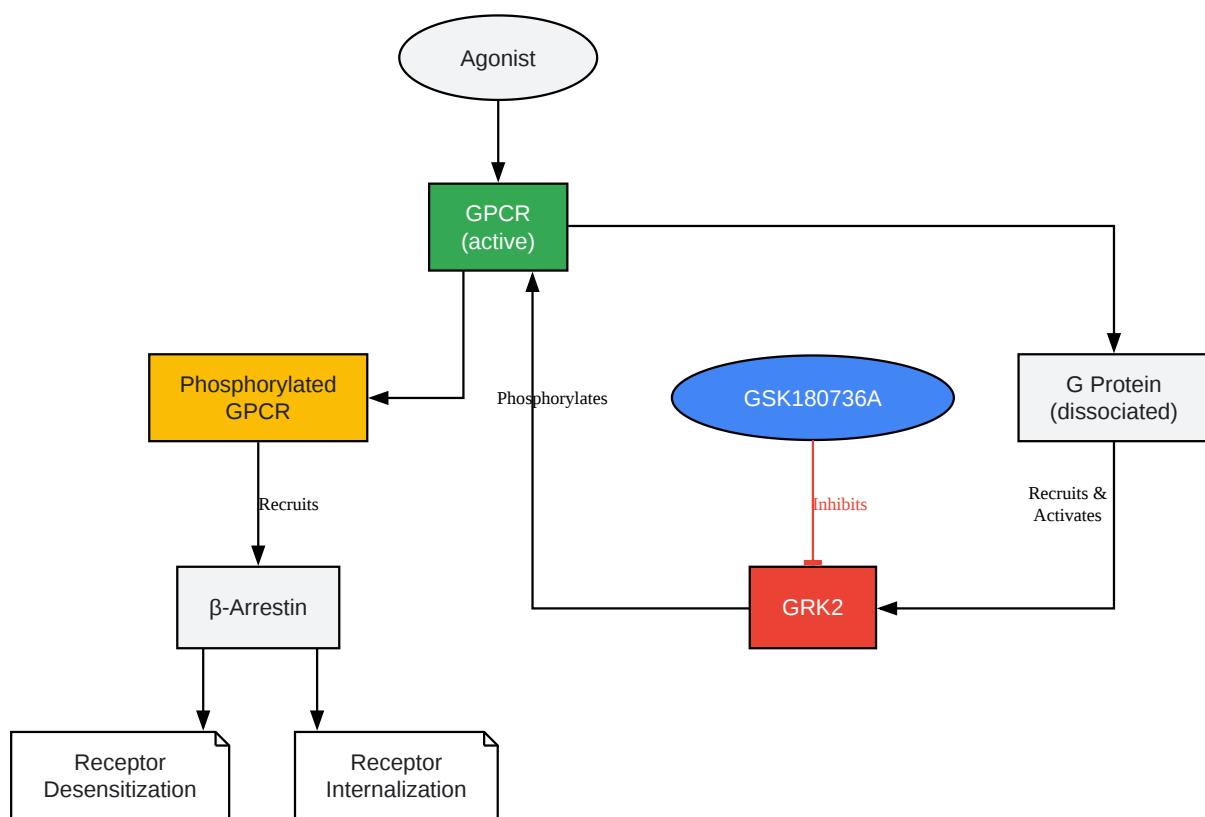
- Kinase of interest (e.g., ROCK1, GRK2)
- Kinase-specific substrate
- Test compound (e.g., **GSK180736A**) dissolved in DMSO
- ATP solution
- Kinase reaction buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well white assay plates
- Plate-reading luminometer

Procedure:


- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.

- For the no-inhibitor control, use DMSO alone.
- Kinase Reaction Setup:
 - In a 384-well plate, add 1 μ L of the serially diluted test compound or DMSO control to the appropriate wells.
 - Prepare a kinase/substrate master mix containing the kinase and its specific substrate in the kinase reaction buffer.
 - Add 2 μ L of the kinase/substrate master mix to each well.
 - Prepare an ATP solution in the kinase reaction buffer.
 - Initiate the kinase reaction by adding 2 μ L of the ATP solution to each well. The final reaction volume is 5 μ L.
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.


Signaling Pathways

To provide a biological context for the action of **GSK180736A**, the following diagrams illustrate the signaling pathways of its primary targets, ROCK1 and GRK2.

[Click to download full resolution via product page](#)

Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.

[Click to download full resolution via product page](#)

Caption: The GRK2 signaling pathway, which mediates GPCR desensitization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK180736A - Applications - CAT N°: 26182 [bertin-bioreagent.com]

- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK180736A: A Comparative Analysis of its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672363#gsk180736a-selectivity-profile-against-a-kinase-panel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com